molecular formula C13H11BrFN5O3S B2975924 Ido-IN-12

Ido-IN-12

Cat. No.: B2975924
M. Wt: 416.23 g/mol
InChI Key: OOHHWEREOQPCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDO-IN-12 is a chemical compound known for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). Indoleamine 2,3-dioxygenase is an enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine, which is the first and rate-limiting step in the kynurenine pathway. This pathway is significant in various biological processes, including immune response regulation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IDO-IN-12 involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO 2017181849 A1 . Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in a solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: IDO-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

IDO-IN-12 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on the kynurenine pathway.

    Biology: The compound helps in understanding the role of indoleamine 2,3-dioxygenase in immune regulation and its impact on various biological processes.

    Medicine: this compound is investigated for its potential therapeutic applications in cancer immunotherapy, as it can modulate immune responses and enhance the efficacy of other treatments.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting indoleamine 2,3-dioxygenase.

Mechanism of Action

IDO-IN-12 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase. This enzyme is responsible for the catabolism of L-tryptophan to kynurenine, a pathway involved in immune regulation. By inhibiting this enzyme, this compound reduces the production of kynurenine and its metabolites, which are known to suppress immune responses. This inhibition can enhance the activity of immune cells, making it a potential candidate for cancer immunotherapy .

Comparison with Similar Compounds

Uniqueness of IDO-IN-12: Its ability to modulate the immune response by targeting the kynurenine pathway makes it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHHWEREOQPCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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